molecular formula C18H18ClF3N2O3S B11627007 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(3,5-dimethylphenyl)acetamide

2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B11627007
M. Wt: 434.9 g/mol
InChI Key: XKUBQUAMGCPKQR-UHFFFAOYSA-N
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Description

2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(3,5-dimethylphenyl)acetamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro-trifluoromethylphenyl group and a methanesulfonamido group attached to an acetamide backbone. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Chloro-Trifluoromethylphenyl Intermediate: This step involves the reaction of 2-chloro-5-(trifluoromethyl)phenylamine with methanesulfonyl chloride under basic conditions to form the intermediate.

    Coupling with Acetamide: The intermediate is then coupled with 3,5-dimethylphenylacetamide under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(3,5-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis may produce the corresponding carboxylic acid and amine.

Scientific Research Applications

2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(3,5-dimethylphenyl)acetamide is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The chloro-trifluoromethylphenyl group can interact with enzymes or receptors, inhibiting their activity. The methanesulfonamido group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
  • 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide

Uniqueness

2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(3,5-dimethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C18H18ClF3N2O3S

Molecular Weight

434.9 g/mol

IUPAC Name

2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C18H18ClF3N2O3S/c1-11-6-12(2)8-14(7-11)23-17(25)10-24(28(3,26)27)16-9-13(18(20,21)22)4-5-15(16)19/h4-9H,10H2,1-3H3,(H,23,25)

InChI Key

XKUBQUAMGCPKQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C)C

Origin of Product

United States

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